6-Chloro-4-methyl-N-(1-methyl-1H-imidazol-4-yl)pyridin-2-amine
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Overview
Description
6-Chloro-4-methyl-N-(1-methyl-1H-imidazol-4-yl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom, a methyl group, and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methyl-N-(1-methyl-1H-imidazol-4-yl)pyridin-2-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Substitution Reactions: The chlorine atom and the methyl group are introduced through electrophilic substitution reactions. For example, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Imidazole Ring Formation: The imidazole ring is formed through the condensation of glyoxal, ammonia, and formaldehyde. The resulting imidazole can then be methylated using methyl iodide or dimethyl sulfate.
Coupling Reactions: The final step involves coupling the imidazole moiety to the pyridine ring. This can be achieved through nucleophilic substitution reactions using appropriate coupling agents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-methyl-N-(1-methyl-1H-imidazol-4-yl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
6-Chloro-4-methyl-N-(1-methyl-1H-imidazol-4-yl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain types of cancer and infectious diseases.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 6-Chloro-4-methyl-N-(1-methyl-1H-imidazol-4-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-methylpyridin-2-amine: Lacks the imidazole moiety, making it less versatile in terms of biological activity.
4-Methyl-N-(1-methyl-1H-imidazol-4-yl)pyridin-2-amine: Lacks the chlorine atom, which may affect its reactivity and binding properties.
6-Chloro-N-(1-methyl-1H-imidazol-4-yl)pyridin-2-amine: Lacks the methyl group on the pyridine ring, which may influence its steric and electronic properties.
Uniqueness
6-Chloro-4-methyl-N-(1-methyl-1H-imidazol-4-yl)pyridin-2-amine is unique due to the presence of both the chlorine atom and the imidazole moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H11ClN4 |
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Molecular Weight |
222.67 g/mol |
IUPAC Name |
6-chloro-4-methyl-N-(1-methylimidazol-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H11ClN4/c1-7-3-8(11)13-9(4-7)14-10-5-15(2)6-12-10/h3-6H,1-2H3,(H,13,14) |
InChI Key |
RHNSIFVCQHJGQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)Cl)NC2=CN(C=N2)C |
Origin of Product |
United States |
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